3-(5-bromo-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
CAS No.:
Cat. No.: VC16347956
Molecular Formula: C14H13BrN4OS
Molecular Weight: 365.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H13BrN4OS |
|---|---|
| Molecular Weight | 365.25 g/mol |
| IUPAC Name | 3-(5-bromoindol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide |
| Standard InChI | InChI=1S/C14H13BrN4OS/c1-9-17-18-14(21-9)16-13(20)5-7-19-6-4-10-8-11(15)2-3-12(10)19/h2-4,6,8H,5,7H2,1H3,(H,16,18,20) |
| Standard InChI Key | QSNGZPRAQRVVFM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN=C(S1)NC(=O)CCN2C=CC3=C2C=CC(=C3)Br |
Introduction
Synthesis
The synthesis of similar compounds typically involves multi-step organic reactions. These processes require careful control of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Characterization techniques like nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are used to confirm the structure of the final product.
Biological Activities
-
Cancer Research: Indole derivatives are known for their anti-cancer properties, making them candidates for drug discovery in oncology.
-
Therapeutic Areas: Thiadiazole derivatives have been explored for various biological activities, including antimicrobial and antiproliferative effects.
Potential Applications
While specific data on 3-(5-bromo-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide is lacking, related compounds have shown promise in:
-
Anticancer Agents: Compounds with similar structures have demonstrated antimitotic activity against human tumor cells.
-
Drug Design: The drug-like properties of these compounds make them interesting candidates for the design of new synthetic agents with biological activity.
Research Findings and Data
Given the lack of specific research findings on 3-(5-bromo-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide, we can look at related compounds for insights:
| Compound | Biological Activity | Mean GI50/TGI Values |
|---|---|---|
| 2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione | Antimitotic Activity | 15.72/50.68 μM |
This table illustrates the antimitotic activity of a related compound, highlighting the potential for similar structures to exhibit significant biological effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume